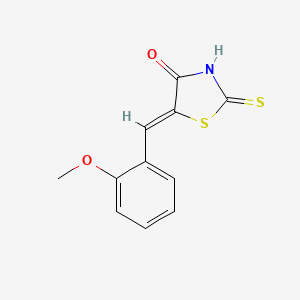
5-(o-Methoxybenzylidene)rhodanine
描述
5-(o-Methoxybenzylidene)rhodanine is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties. The structure of this compound consists of a rhodanine core with a methoxybenzylidene group attached at the 5-position. This compound has gained attention in scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with o-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve rhodanine in ethanol or methanol.
- Add o-methoxybenzaldehyde to the solution.
- Add a base (sodium hydroxide or potassium hydroxide) to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol or methanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-(o-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the rhodanine core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(o-Hydroxybenzylidene)rhodanine.
Reduction: Formation of 5-(o-Methoxybenzyl)rhodanine.
Substitution: Formation of 5-(o-Halobenzylidene)rhodanine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its inhibitory effects on enzymes such as aldose reductase, which is involved in diabetic complications.
Medicine: Explored for its anticancer and antibacterial properties. It has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of 5-(o-Methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. Additionally, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.
相似化合物的比较
Similar Compounds
5-(4-Methoxybenzylidene)rhodanine: Similar structure with a methoxy group at the para position.
5-(4-Hydroxybenzylidene)rhodanine: Similar structure with a hydroxyl group at the para position.
5-(4-Chlorobenzylidene)rhodanine: Similar structure with a chlorine atom at the para position.
Uniqueness
5-(o-Methoxybenzylidene)rhodanine is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. The ortho position allows for potential intramolecular interactions that can enhance its binding affinity to target enzymes and receptors.
属性
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOIFFNCPPXJMB-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180817 | |
| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81154-10-1, 73855-60-4 | |
| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81154-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 5-(o-methoxybenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(o-Methoxybenzylidene)rhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7764843.png)
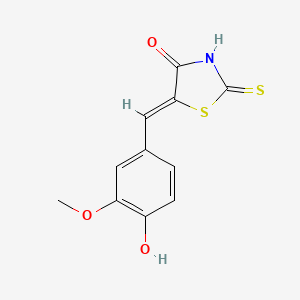
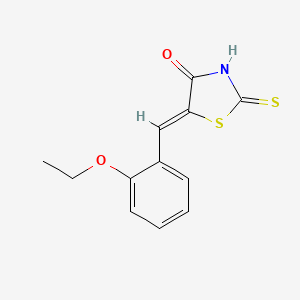
![(5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7764871.png)

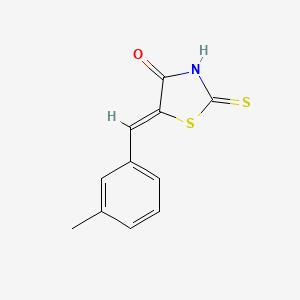
![(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7764897.png)
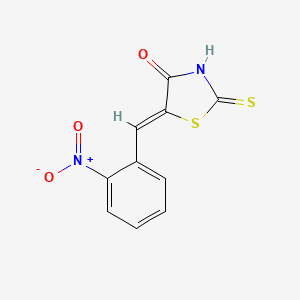
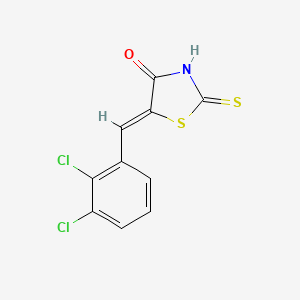
![potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B7764929.png)
![(5Z)-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764943.png)
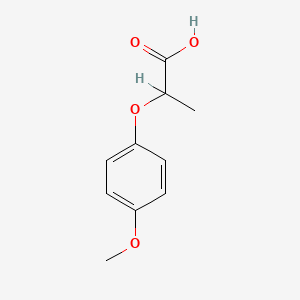
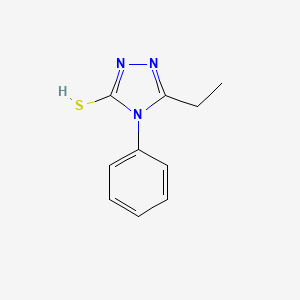
![3-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B7764972.png)
